5-(2-Hydroxyphenyl)nicotinic acid CAS 1258609-83-4 properties
5-(2-Hydroxyphenyl)nicotinic acid CAS 1258609-83-4 properties
An In-Depth Technical Guide to 5-(2-Hydroxyphenyl)nicotinic Acid (CAS 1258609-83-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Hydroxyphenyl)nicotinic acid is a bi-aryl carboxylic acid belonging to the nicotinic acid (Niacin, Vitamin B3) class of compounds. Its structural architecture, featuring both a pyridinecarboxylic acid moiety and a hydroxyphenyl group, positions it as a molecule of significant interest for medicinal chemistry and materials science. As an analog of nicotinic acid, it is a compelling candidate for research into lipid metabolism, particularly for its potential to modulate cholesterol and triglyceride levels through pathways analogous to its parent compound.[1] The presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl group, and a pyridine nitrogen—makes it a versatile building block for synthesizing novel metal complexes, Schiff bases, and other derivatives with potential therapeutic activities, including antimicrobial and anti-cancer properties.[1] This guide provides a comprehensive overview of its scientific context, synthesis, anticipated properties, and safe handling protocols, grounded in the established chemistry of its structural class.
Nomenclature and Chemical Identity
Proper identification is critical for scientific communication and reproducibility. 5-(2-Hydroxyphenyl)nicotinic acid is systematically named and cataloged under several identifiers.
| Property | Value | Source |
| CAS Number | 1258609-83-4 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | Calculated |
| Molecular Weight | 215.20 g/mol | [1] |
| InChI Key | ZEJYNGNYJDGQMA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)O)C2=CN=C(C=C2)C(=O)O | Deduced |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0.7!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,1.4!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="3.6,0!"];
// Carboxylic Acid Group C_carboxyl [label="C", pos="4.8,0!"]; O1_carboxyl [label="O", pos="5.4,0.8!"]; O2_carboxyl [label="OH", pos="5.4,-0.8!"];
// Phenyl Group C_phenyl_1 [label="C", pos="2.4,-2.8!"]; C_phenyl_2 [label="C", pos="1.2,-3.5!"]; C_phenyl_3 [label="C", pos="1.2,-4.9!"]; C_phenyl_4 [label="C", pos="2.4,-5.6!"]; C_phenyl_5 [label="C", pos="3.6,-4.9!"]; C_phenyl_6 [label="C", pos="3.6,-3.5!"];
// Hydroxyl Group O_hydroxyl [label="OH", pos="4.2,-2.7!"];
// Draw bonds for pyridine ring N1 -- C1 [len=1.5]; N1 -- C2 [len=1.5]; C1 -- C3 [len=1.5]; C2 -- C4 [len=1.5]; C3 -- C5 [len=1.5]; C4 -- C5 [len=1.5];
// Draw bond to carboxyl group C5 -- C_carboxyl [len=1.5]; C_carboxyl -- O1_carboxyl [style=double, len=1.2]; C_carboxyl -- O2_carboxyl [len=1.5];
// Draw bond to phenyl group C4 -- C_phenyl_1 [len=1.5];
// Draw bonds for phenyl ring C_phenyl_1 -- C_phenyl_2 [len=1.5]; C_phenyl_1 -- C_phenyl_6 [len=1.5]; C_phenyl_2 -- C_phenyl_3 [len=1.5]; C_phenyl_3 -- C_phenyl_4 [len=1.5]; C_phenyl_4 -- C_phenyl_5 [len=1.5]; C_phenyl_5 -- C_phenyl_6 [len=1.5];
// Draw bond to hydroxyl group C_phenyl_6 -- O_hydroxyl [len=1.5];
// Add implicit hydrogens for clarity (optional, as labels) H1 [label="H", pos="1.2,1.2!"]; H3 [label="H", pos="2.4,1.9!"]; // ... and so on for other hydrogens }
Figure 1: Chemical Structure of 5-(2-Hydroxyphenyl)nicotinic acid.
Scientific Rationale and Therapeutic Context
The scientific interest in 5-(2-Hydroxyphenyl)nicotinic acid stems primarily from its relationship to nicotinic acid (niacin), an essential B vitamin and a well-established therapeutic agent for dyslipidemia.[2][3]
Mechanism of Action in Lipid Metabolism
Nicotinic acid exerts its lipid-modifying effects through several mechanisms, and it is hypothesized that its analogs, including 5-(2-hydroxyphenyl)nicotinic acid, operate via similar pathways.[1]
-
Receptor Activation: The primary mechanism involves the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes (fat cells).[3] This activation leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This cascade ultimately reduces the release of free fatty acids from adipose tissue into the bloodstream.
-
Inhibition of Hepatic Triglyceride Synthesis: With a lower influx of free fatty acids to the liver, the synthesis of triglycerides is reduced. Nicotinic acid also directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[1][3]
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Modulation of Lipoproteins: The reduction in hepatic triglycerides decreases the assembly and secretion of Very Low-Density Lipoprotein (VLDL) and, consequently, Low-Density Lipoprotein (LDL) cholesterol.[3] Concurrently, nicotinic acid raises High-Density Lipoprotein (HDL) levels, partly by reducing its breakdown.[3]
Figure 2: Hypothesized mechanism of action based on nicotinic acid pathways.
Synthesis and Purification
The synthesis of 5-aryl nicotinic acids is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling is the strategy of choice for its high functional group tolerance, reliability, and generally good yields.[1]
Retrosynthetic Analysis
The key to synthesizing the target molecule is the formation of the C-C bond between the pyridine and phenyl rings. A retrosynthetic disconnection at this bond reveals two commercially accessible or readily synthesized precursors: a halogenated nicotinic acid derivative and a 2-hydroxyphenylboronic acid.
Figure 3: Retrosynthetic approach for 5-(2-Hydroxyphenyl)nicotinic acid.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure. Optimization of catalyst, base, solvent, and temperature is standard practice to maximize yield and purity.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 5-bromonicotinate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyridine starting material.
-
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃).
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle. The aqueous component helps to dissolve the inorganic base and facilitates the reaction.
-
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic salts and water-soluble impurities.
-
-
Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed to the carboxylic acid.
-
Purification: Acidify the mixture with 1M HCl to pH ~4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Purification and Characterization Workflow
Figure 4: General workflow for synthesis, purification, and characterization.
Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like nicotinic acid.[4][5][6]
-
¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring and the four protons on the phenyl ring. The protons on the pyridine ring adjacent to the nitrogen will be the most deshielded (highest ppm). The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.
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FT-IR: Key vibrational bands are anticipated. A broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer is expected, along with a sharper O-H stretch from the phenolic group around 3300-3500 cm⁻¹. A strong C=O stretch from the carboxylic acid should appear around 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1450-1600 cm⁻¹ region.[6]
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Mass Spectrometry: The molecular ion peak ([M+H]⁺) in positive ion mode ESI-MS is expected at m/z 216.06, corresponding to the protonated molecule (C₁₂H₁₀NO₃⁺).
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[9][11] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended, similar to other bi-aryl reagents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]
-
Future Research and Applications
5-(2-Hydroxyphenyl)nicotinic acid is a valuable molecule with diverse potential applications in scientific research.
-
Medicinal Chemistry: It serves as a lead compound or scaffold for the development of new drugs targeting metabolic disorders. Modifications at the hydroxyl, carboxylic acid, or pyridine ring positions can be explored to optimize potency, selectivity, and pharmacokinetic properties.[1]
-
Coordination Chemistry: The multiple binding sites (N-pyridyl, O-phenolic, O-carboxylate) make it an excellent ligand for creating novel metal-organic frameworks (MOFs) or coordination complexes with potential catalytic or material science applications.[1]
-
Bioactivity Screening: The compound can be used as a reference standard in high-throughput screening assays to identify new modulators of lipid metabolism or other biological pathways.[1]
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. (2019-02-12). [Link]
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Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-03). [Link]
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Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet. [Link]
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Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]
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LPS.org. Nicotinic Acid - MSDS 050306 (FSI-FILE). [Link]
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Wikipedia. Nicotinic acid. [Link]
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Exposome-Explorer. Nicotinic acid (Compound). [Link]
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Organic Syntheses. nicotinic acid. [Link]
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PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022-01-20). [Link]
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ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review. (2021-12-30). [Link]
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Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. (2017-08-04). [Link]
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PubMed. Nicotinic acid/niacinamide and the skin. (2004-04-15). [Link]
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JOCPR. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]
-
ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]
-
GNPS. Library Spectrum CCMSLIB00005759310. (2020-11-16). [Link]
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